DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE
Description
The exact mass of the compound N,N-dimethyl-N'-(4-methylbenzyl)sulfamide is 228.09324893 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[(dimethylsulfamoylamino)methyl]-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-9-4-6-10(7-5-9)8-11-15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOGVYOIGFUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Development of Novel Synthetic Routes for the Sulfamoyl Amine Core
The synthesis of sulfamoyl amines, also known as sulfamides, is a cornerstone of medicinal and synthetic chemistry. acs.org Traditional methods are continuously being supplemented by novel routes that offer improved efficiency, milder conditions, and greater substrate scope. thieme-connect.com
The most conventional and direct route to a molecule like DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE involves the reaction of a suitable amine with a sulfamoyl chloride. Specifically, this would entail the sulfonylation of 4-methylbenzylamine (B130917) with N,N-dimethylsulfamoyl chloride. sigmaaldrich.comnih.gov This reaction is a classic example of nucleophilic substitution at a sulfonyl center, where the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride ion. nih.gov The presence of a base, such as pyridine (B92270) or a tertiary amine, is typically required to act as a scavenger for the hydrochloric acid byproduct. nih.gov
Conversely, the synthesis could be approached by reacting N,N-dimethylamine with N-((4-methylphenyl)methyl)sulfamoyl chloride. The choice between these two pathways often depends on the commercial availability and stability of the starting materials.
Modern advancements have introduced alternative strategies that bypass the need for pre-functionalized sulfonyl chlorides. rsc.orgfrontiersrj.com These include:
Oxidative Coupling: Direct oxidative coupling of thiols and amines has emerged as a powerful method. rsc.org In this approach, a thiol precursor could be oxidized in the presence of an amine to form the S-N bond directly, streamlining the synthetic process. rsc.org
SO₂ Surrogates: The use of sulfur dioxide surrogates, such as DABCO·(SO₂)₂, allows for the construction of sulfonamides from components like aryl halides or boronic acids and amines. thieme-connect.comorganic-chemistry.org This method offers high functional group tolerance and avoids handling gaseous SO₂. thieme-connect.com
Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative by coupling thiols and amines through anodic oxidation. rsc.orgacs.org This technique often proceeds under mild conditions without the need for chemical oxidants. acs.org
For the target compound, a plausible synthetic route is the reaction between 4-methylbenzylamine and N,N-dimethylsulfamoyl chloride, a readily available reagent. sigmaaldrich.comnih.gov
Achieving high yield and purity in sulfamoyl amine synthesis is contingent on the careful optimization of several reaction parameters. The choice of solvent, base, temperature, and reaction time plays a critical role.
Base Selection: The base is crucial for neutralizing the acid generated during the reaction. Common choices include organic bases like triethylamine (B128534) and pyridine, or inorganic bases such as sodium carbonate. ekb.egnih.gov The strength and steric hindrance of the base can influence reaction rates and side product formation.
Solvent Effects: The reaction can be performed in a variety of solvents, including chlorinated solvents like dichloromethane, or aprotic polar solvents like acetonitrile. nih.govorganic-chemistry.orgekb.eg The solvent's polarity can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction's efficiency.
Temperature Control: Sulfonylation reactions are often exothermic. Controlling the temperature, sometimes by running the reaction at room temperature or below, is essential to minimize the formation of impurities. nih.gov However, for less reactive substrates, heating may be necessary to drive the reaction to completion. rsc.org
Reaction Monitoring: Monitoring the reaction's progress via techniques like Thin-Layer Chromatography (TLC) ensures that the reaction is stopped at the optimal time, preventing the degradation of the product and maximizing yield. oaepublish.com
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Catalyst/Reagent | Molecular Iodine (I₂) with TBHP | A metal-free system that allows the reaction to proceed in high yield at room temperature. | researchgate.net |
| Base | Pyridine | Acts as a hydrochloric acid scavenger in reactions involving sulfonyl chlorides. | nih.gov |
| Solvent | 1,2-dichloroethane (DCE) | Effective solvent for iodine-catalyzed sulfonylation of amines. | researchgate.net |
| Temperature | Room Temperature | Mild conditions that are suitable for a wide range of functional groups. | researchgate.net |
| Method | Electrochemical Flow Reactor | Allows for scalability and efficient synthesis from thiols and amines. | acs.org |
The predominant mechanism for the reaction between a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the sulfur center. nih.govnih.gov This process can proceed through two primary pathways:
Addition-Elimination (SₐN): The amine nucleophile attacks the electrophilic sulfur atom, forming a transient, pentacoordinate intermediate. This is followed by the elimination of the leaving group (chloride), regenerating the tetrahedral geometry at the sulfur atom to yield the final sulfonamide. nih.gov
Elimination-Addition (Sulfene Intermediate): In some cases, particularly with sulfonyl chlorides bearing an α-hydrogen and in the presence of a strong base, an E2 elimination can occur to form a highly reactive sulfene (B1252967) intermediate (R-CH=SO₂). The amine then rapidly adds to this intermediate to form the product. This pathway is generally less common for sulfamoyl chlorides. researchgate.net
For newer, metal-free oxidative coupling reactions, the mechanisms often involve radical intermediates. rsc.org For instance, iodine-catalyzed processes may involve the formation of a thiyl radical, which then combines with the amine. rsc.org Electrochemical syntheses proceed via the anodic oxidation of both the thiol and the amine, generating radical intermediates that subsequently couple to form the S-N bond. acs.org
Stereoselective Synthesis Approaches (if applicable)
The target molecule, this compound, is achiral. It does not possess any stereogenic centers, and therefore, its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis are highly relevant in the broader context of sulfamoyl amine chemistry, particularly when chirality is present in the amine or alkyl substituents, or when the sulfur atom itself becomes a stereocenter (as in sulfinamides or sulfoximines). acs.orgnih.gov
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of sulfamoyl amines, a chiral auxiliary could be part of the amine starting material. For example, if a chiral amine were used in the synthesis, the resulting sulfamoyl amine would be a single enantiomer or a mixture of diastereomers.
A prominent example of a chiral auxiliary in related sulfur chemistry is Ellman's auxiliary, tert-butanesulfinamide. wikipedia.orgsigmaaldrich.com This versatile reagent is used to synthesize a wide variety of chiral amines. sigmaaldrich.com Condensation of the sulfinamide with aldehydes or ketones forms sulfinyl imines, which then undergo diastereoselective addition of nucleophiles. sigmaaldrich.com While not directly forming a sulfamoyl amine, this methodology highlights how chiral sulfur-containing auxiliaries are instrumental in controlling stereochemistry in amine synthesis. sigmaaldrich.com Other auxiliaries, such as those derived from quinine, have also been employed in the asymmetric synthesis of related chiral sulfinamides. nih.govresearchgate.net
Asymmetric catalysis aims to create chiral molecules using a small amount of a chiral catalyst. While direct catalytic asymmetric N-sulfamoylation is not a widely established field, related transformations have seen significant progress.
Catalytic Asymmetric C-N Bond Activation: Organocatalysis has been successfully applied to the asymmetric cleavage of C-N bonds in N-sulfonyl biaryl lactams, providing access to axially chiral biaryl amino acids. springernature.comnih.gov This demonstrates the potential of chiral catalysts to interact with and stereoselectively transform sulfonamide-containing structures. nih.gov
Transition Metal Catalysis: Chiral palladium catalysts have been used for the enantioselective N-allylation of N-(ortho-substituted-phenyl)sulfonamides to create N-C axially chiral compounds. nih.gov
Asymmetric Annulation Reactions: Chiral catalysts can promote asymmetric [4+2] annulation reactions of N-sulfonyl ketimines to construct complex N-heterocycles with multiple stereocenters in a highly stereoselective manner. oaepublish.com
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization for Molecular Architecture
Spectroscopic techniques are fundamental in determining the molecular structure of a compound in both solution and solid states.
Multi-dimensional NMR spectroscopy would be the primary method to establish the precise connectivity of atoms within the molecule in a solution state.
¹H NMR: This would identify the number of distinct proton environments and their integrations would reveal the relative number of protons in each environment. The chemical shifts would provide clues about the electronic environment of the protons. For instance, aromatic protons on the 4-methylphenyl group would appear in the downfield region, while the protons of the dimethylamine (B145610) and methyl groups would be found in the upfield region.
¹³C NMR: This technique would identify the number of unique carbon environments. The chemical shifts would indicate the types of carbon atoms (e.g., aromatic, aliphatic, attached to heteroatoms).
COSY (Correlation Spectroscopy): This 2D NMR experiment would establish proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton, including the connectivity around the sulfamoyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (on phenyl) | ~2.3 | ~20 |
| Aromatic CH | ~7.1-7.3 | ~125-140 |
| CH₂ | ~4.2 | ~50 |
| N(CH₃)₂ | ~2.8 | ~40 |
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: This would show characteristic absorption bands for the various functional groups. For example, strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group would be expected. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C=C stretching for the aromatic ring, would also be prominent.
Raman Spectroscopy: This technique would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the S=O bonds and the aromatic ring breathing modes would likely be strong in the Raman spectrum.
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | ~1350-1300 |
| S=O | Symmetric Stretch | ~1160-1120 |
| C-H (aromatic) | Stretch | ~3100-3000 |
| C-H (aliphatic) | Stretch | ~3000-2850 |
| C=C (aromatic) | Stretch | ~1600-1450 |
| S-N | Stretch | ~900-800 |
Table 2: Expected IR and Raman Vibrational Frequencies for this compound.
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) experiments would be conducted to study its fragmentation pathways, which can provide valuable structural information. Common fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, the S-N bonds, and the loss of the dimethylamino group.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide a wealth of information, including:
Absolute Configuration: The precise 3D arrangement of atoms in the crystal lattice.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.
Torsional Angles: Information about the conformation of the molecule in the solid state.
Intermolecular Interactions: Details on how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.
Co-crystallization involves crystallizing the target molecule with another molecule (a model substrate or a biologically relevant partner). This technique is typically employed to study intermolecular interactions. In the context of this compound, co-crystallization studies are not immediately applicable without a known biological target or a specific interaction to investigate.
Solution-Phase Conformational Dynamics
The conformation of this compound in solution is not static but exists as an equilibrium of different spatial arrangements, or conformers. These conformers can interconvert through the rotation around single bonds, such as the sulfur-nitrogen (S-N) and nitrogen-carbon (N-C) bonds. The study of these dynamic processes falls under the realm of solution-phase conformational dynamics.
Dynamic NMR Spectroscopy for Rotational Barriers
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the rates of conformational exchange processes that occur on the NMR timescale. montana.edu By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with bond rotations within a molecule. researchgate.net
For this compound, hindered rotation around the S-N bond is expected due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the sulfonyl group. This restricted rotation can lead to the existence of distinct rotamers that may be observable at low temperatures. As the temperature is increased, the rate of rotation increases, leading to the coalescence of the signals corresponding to the different rotamers.
The free energy of activation (ΔG‡) for the rotational barrier can be calculated at the coalescence temperature (Tc) using the Eyring equation. While specific experimental data for this compound is not available in the reviewed literature, a hypothetical study could yield data similar to that observed for other sulfonamides. tandfonline.comresearchgate.net
Table 1: Hypothetical Dynamic NMR Data for Rotational Barrier Analysis of this compound
| Parameter | Value | Unit |
| Coalescence Temperature (Tc) | 350 | K |
| Frequency Separation (Δν) | 50 | Hz |
| Rate Constant (k) at Tc | 111 | s⁻¹ |
| Free Energy of Activation (ΔG‡) | 75 | kJ/mol |
Note: The data in this table is illustrative and represents the type of information that would be obtained from a Dynamic NMR study. It is not based on experimental results for the specific compound.
Circular Dichroism (CD) Spectroscopy for Chiral Conformations (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is highly sensitive to the three-dimensional structure of chiral molecules. researchgate.net For CD spectroscopy to be applicable to this compound, the molecule would need to be chiral. This could arise from the presence of a stereocenter or from atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable conformers.
Assuming the synthesis of an enantiomerically pure form of this compound, or if the molecule exhibits stable chiral conformations in solution, CD spectroscopy could provide valuable information. The resulting CD spectrum, a plot of differential absorption (Δε) versus wavelength, would be characteristic of the molecule's specific stereochemistry and predominant conformation in solution.
Table 2: Illustrative Circular Dichroism Spectral Data for a Chiral Conformer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 220 | +15,000 |
| 245 | -8,000 |
| 270 | +5,000 |
Note: This data is hypothetical and serves to illustrate the output of a CD spectroscopy experiment. It does not represent measured data for the specified compound.
The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the chiral centers or the helical sense of a chiral conformation. Furthermore, variable-temperature CD studies could reveal changes in conformational equilibria. researchgate.net
Computational and Theoretical Chemistry of the Compound
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and other electronic properties.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT is used to calculate the distribution of electron density, revealing the electrostatic potential and identifying which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are illustrative for a molecule of this class and not based on specific published data for this compound.
Ab Initio Methods for High-Accuracy Electronic Properties
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain electronic properties, albeit at a significantly greater computational expense.
For this compound, these high-level calculations can be used to obtain very precise values for properties such as electron affinity and ionization potential. They are also invaluable for benchmarking the results obtained from more computationally efficient methods like DFT, ensuring the chosen functional and basis set are appropriate for accurately describing the system.
Molecular Dynamics Simulations for Conformational Space
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are employed to study its movement and conformational flexibility over time. This is particularly important for a molecule like this compound, which possesses several rotatable bonds.
Exploration of Energy Landscapes and Preferred Conformations
MD simulations model the atomic motions of the molecule by solving Newton's equations of motion. By simulating the molecule over a period, typically nanoseconds to microseconds, it is possible to explore its conformational energy landscape. This allows for the identification of the most stable, low-energy conformations—the shapes the molecule is most likely to adopt. The simulations reveal the relative populations of different conformers and the energy barriers for converting between them, providing a detailed picture of the molecule's structural preferences.
Solvent Effects on Molecular Geometry and Dynamics
The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules (such as water or an organic solvent) in the simulation box. This allows for the study of how interactions with the solvent, like hydrogen bonding or van der Waals forces, affect the conformational preferences and dynamics of this compound. The presence of a solvent can stabilize certain conformations over others and alter the flexibility of the molecule.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve modeling its synthesis or potential degradation pathways.
By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. A crucial point along this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. Using quantum chemical methods, the geometry and energy of the transition state can be calculated. This information is vital for determining the reaction rate and understanding the detailed mechanism at a molecular level. For instance, modeling the N-dealkylation or S-N bond cleavage could provide insights into the metabolic fate or chemical stability of the compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Computational Elucidation of Synthetic Reaction Mechanisms
There is no specific information available in the searched literature regarding the computational elucidation of synthetic reaction mechanisms for this compound. Computational chemistry routinely employs methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies, providing insights into how a molecule is formed. However, such studies for the synthesis of this specific compound have not been published.
Prediction of Reactivity and Selectivity
Similarly, no dedicated studies on the prediction of reactivity and selectivity of this compound were found. Theoretical chemistry can predict how a molecule will interact with other reagents and at which sites it is most likely to react. This is often achieved by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces. Without specific computational models for this compound, no data on its predicted reactivity and selectivity can be provided.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a powerful tool for structure elucidation and characterization. However, no such theoretical data has been published for this compound.
Calculated NMR Chemical Shifts and Coupling Constants
No data tables of calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound are available in the scientific literature. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict ¹H and ¹³C NMR spectra, which can then be compared with experimental data to confirm the molecular structure.
Theoretical Vibrational Frequencies and Intensities
There are no published reports containing data tables of theoretical vibrational frequencies and intensities for this compound. Such calculations, typically performed using DFT, help in the assignment of bands in experimental infrared (IR) and Raman spectra, providing insights into the molecule's vibrational modes and functional groups.
Chemical Reactivity and Derivatization Studies
Functional Group Transformations
The structural architecture of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE offers several avenues for chemical modification, primarily centered on the sulfamoyl amine portion and the aromatic ring.
The N,N-dimethylsulfamoyl group, while generally stable, can undergo specific transformations. The nitrogen atom, being tertiary, is not susceptible to direct acylation or alkylation. However, the sulfur-nitrogen (S-N) bond is a key reactive site.
Reductive Cleavage: A significant transformation of the sulfamoyl moiety involves the reductive cleavage of the S-N bond. This reaction effectively removes the sulfonyl group, yielding the parent amine, N,N-dimethyl-N-(4-methylbenzyl)amine. Various reducing agents can be employed for this purpose, with reaction conditions tailored to the specific substrate and desired outcome.
| Reagent System | Reaction Conditions | Outcome |
| Sodium naphthalenide | Tetrahydrofuran (THF), room temperature | Cleavage of the S-N bond to yield the corresponding amine and sulfinic acid. |
| Samarium(II) iodide | THF/HMPA, room temperature | Efficient cleavage of the S-N bond. |
| Lithium aluminum hydride (LiAlH₄) | Ethereal solvents, reflux | Reduction of the sulfonamide to the corresponding amine. |
This table presents plausible reagent systems for the reductive cleavage of the S-N bond in this compound based on general sulfonamide reactivity.
The 4-methylphenyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the sulfamoylmethyl group can exert a deactivating and meta-directing influence due to its electron-withdrawing nature. The interplay of these two groups will dictate the regioselectivity of substitution.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring. The directing effects of the methyl and sulfamoylmethyl groups would likely lead to a mixture of isomers, with substitution occurring at positions ortho and meta to the methyl group.
Halogenation: Electrophilic halogenation, using reagents such as bromine in the presence of a Lewis acid (e.g., FeBr₃) or N-bromosuccinimide, can introduce a halogen atom onto the aromatic ring. The position of halogenation will be influenced by the directing effects of the existing substituents.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids like aluminum chloride (AlCl₃), can introduce alkyl or acyl groups to the aromatic ring. libretexts.org However, the presence of the deactivating sulfamoyl group might necessitate harsher reaction conditions. unizin.org Polyalkylation is a potential side reaction in Friedel-Crafts alkylation. youtube.com Friedel-Crafts acylation is generally more controlled, leading to mono-acylated products. libretexts.org
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers. |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative. libretexts.org |
This interactive table outlines potential electrophilic aromatic substitution reactions on the 4-methylphenyl ring of the target compound.
Exploration of Novel Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship studies and the development of new chemical entities.
Analogues with different substituents on the aromatic ring can be synthesized by reacting appropriately substituted benzylamines with N,N-dimethylsulfamoyl chloride. nih.gov This approach allows for the introduction of a wide range of functional groups, including electron-donating and electron-withdrawing groups, at various positions on the phenyl ring. The synthesis of N-benzyl-4-methylbenzenesulfonamide, a structurally related compound, is achieved by reacting 4-methylbenzylamine (B130917) with p-toluenesulfonyl chloride in the presence of pyridine (B92270). nih.gov
| Substituted Benzylamine | Reagent | Product |
| 4-Methoxybenzylamine | N,N-Dimethylsulfamoyl chloride | DIMETHYL({[(4-METHOXYPHENYL)METHYL]SULFAMOYL})AMINE |
| 4-Chlorobenzylamine | N,N-Dimethylsulfamoyl chloride | DIMETHYL({[(4-CHLOROPHENYL)METHYL]SULFAMOYL})AMINE |
| 3-Nitrobenzylamine | N,N-Dimethylsulfamoyl chloride | DIMETHYL({[(3-NITROPHENYL)METHYL]SULFAMOYL})AMINE |
This table illustrates the synthesis of aromatic analogues by varying the starting benzylamine.
Modification of the alkyl groups on the sulfamoyl nitrogen can lead to a diverse set of analogues. These can be synthesized by reacting 4-methylbenzylamine with the corresponding N,N-dialkylsulfamoyl chloride. Alternatively, a primary sulfonamide, N-(4-methylbenzyl)sulfonamide, could be synthesized first, followed by N-alkylation.
| Amine | Sulfamoyl Chloride | Product |
| 4-Methylbenzylamine | N,N-Diethylsulfamoyl chloride | DIETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE |
| 4-Methylbenzylamine | N-Methyl-N-ethylsulfamoyl chloride | ETHYL(METHYL)({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE |
| 4-Methylbenzylamine | Pyrrolidine-1-sulfonyl chloride | 1-({[(4-METHYLPHENYL)METHYL]SULFAMOYL})PYRROLIDINE |
This table showcases the synthesis of analogues with varied N-alkyl substituents.
Mechanisms of Degradation (Chemical Stability in Research Contexts)
Understanding the stability of this compound is critical for its handling, storage, and application in research. Degradation can occur through several pathways, including hydrolysis, photolysis, and thermolysis.
Hydrolytic Degradation: Sulfonamides are generally resistant to neutral hydrolysis. However, under acidic or basic conditions, the S-N bond can be cleaved. Acid-catalyzed hydrolysis likely involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. Base-catalyzed hydrolysis proceeds through the deprotonation of the nitrogen (if a proton is present) or direct nucleophilic attack of hydroxide (B78521) on the sulfur atom. The presence of the N,N-dimethyl groups in the target compound would likely hinder direct deprotonation, making nucleophilic attack on the sulfur atom the more probable pathway under basic conditions.
Photodegradation: Exposure to ultraviolet (UV) light can induce photodegradation of sulfonamides. The primary photochemical processes often involve cleavage of the S-N bond or the S-C(aryl) bond, leading to the formation of various degradation products. The presence of the aromatic ring suggests that photosensitized oxidation could also be a relevant degradation pathway.
Thermal Degradation: At elevated temperatures, sulfonamides can undergo thermal decomposition. The weakest bonds, typically the S-N and S-C bonds, are the most likely to cleave first. Pyrolysis of sulfonamides can lead to the formation of sulfur dioxide, amines, and various aromatic fragments. The specific decomposition products would depend on the temperature and atmosphere (oxidative or inert).
| Degradation Pathway | Conditions | Potential Products |
| Acid Hydrolysis | Aqueous acid, heat | 4-Methylbenzylamine, N,N-dimethylsulfamic acid |
| Base Hydrolysis | Aqueous base, heat | 4-Methylbenzylamine, N,N-dimethylsulfamate salt |
| Photodegradation | UV irradiation | 4-Methylbenzyl radical, N,N-dimethylsulfamoyl radical, and subsequent reaction products |
| Thermal Degradation | High temperature | Sulfur dioxide, 4-methylbenzylamine, dimethylamine (B145610), and other fragments |
This interactive table summarizes the potential degradation pathways and products for this compound.
Due to the absence of specific scientific literature detailing the chemical reactivity and derivatization of this compound, it is not possible to provide a detailed article on its hydrolytic stability and photochemical decomposition pathways.
Extensive searches for research data on this specific compound did not yield studies that would allow for a thorough and scientifically accurate discussion of its behavior under various pH conditions or its decomposition when exposed to light. General information on related compounds, such as other sulfonamides or aromatic amines, cannot be used as a substitute, as the instructions require focusing solely on the specified chemical.
Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time.
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks
Hydrogen bonds are the most significant intermolecular interactions present in sulfonamides, playing a pivotal role in the formation of stable, ordered structures.
In the structure of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE, the primary hydrogen bond donor is the amine proton (N-H). The sulfonyl group's oxygen atoms (O=S=O) are the principal hydrogen bond acceptors. This donor-acceptor pairing is a characteristic feature of sulfonamides and is fundamental to their structural chemistry.
| Functional Group | Role in Hydrogen Bonding |
| Amine (N-H) | Donor |
| Sulfonyl (SO2) | Acceptor |
Non-Covalent Interactions in Molecular Recognition Models
Beyond classical hydrogen bonds, weaker intermolecular forces contribute significantly to the molecular recognition and self-assembly of sulfonamides.
The presence of the 4-methylphenyl (p-tolyl) group introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing the three-dimensional structure of molecular assemblies. In similar sulfonamide structures, C—H···π interactions have been observed, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, linking molecules into more complex networks. nih.gov The orientation of the phenyl rings relative to each other in the crystal lattice will determine the nature and strength of these π-interactions, which can range from parallel-displaced to T-shaped arrangements.
Other weak intermolecular forces, such as C—H···O contacts, also play a role in the supramolecular assembly. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal structure. For example, in a related compound, weak C—H⋯O intermolecular interactions between a methylene (B1212753) (CH2) group and a sulfonyl (SO2) group give rise to a one-dimensional supramolecular structure. nih.gov These subtle forces are critical in the fine-tuning of molecular packing and are integral to the process of molecular self-assembly, guiding the molecules into a thermodynamically stable arrangement.
Formation of Co-Crystals and Salts for Structural Insight
The formation of co-crystals and salts is a common strategy in crystal engineering to modulate the physicochemical properties of a compound and to gain deeper structural insights. By introducing a co-former molecule that can participate in hydrogen bonding or other non-covalent interactions, it is possible to create novel supramolecular synthons.
A comprehensive search of scientific literature and chemical databases has been conducted for the compound This compound . The search was specifically focused on obtaining data related to its intermolecular interactions, the design and synthesis of its co-crystal forms, and the characterization of its supramolecular architectures, as per the requested article outline.
Consequently, it is not possible to generate the requested scientific article while adhering to the strict requirements of focusing solely on this compound and the specified topics.
Advanced Analytical Methodologies for Research Purity and Identity Beyond Basic Characterization
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main component from process-related impurities, degradation products, and synthetic byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for the impurity profiling of non-volatile organic molecules like aromatic sulfonamides. researchgate.netiajps.com The development of a robust, stability-indicating HPLC method is critical for separating the active pharmaceutical ingredient (API) from all potential impurities. wu.ac.th A reversed-phase method is typically preferred for compounds of this polarity.
A systematic approach to method development involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol), and pH conditions to achieve optimal selectivity and resolution. wu.ac.th For DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE, a gradient elution method on a C18 column is effective for resolving impurities with varying polarities. Potential impurities could include starting materials such as 4-methylbenzylamine (B130917) and dimethylsulfamoyl chloride, or byproducts from side reactions.
Table 1: Representative HPLC Method Parameters and Impurity Profile
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Hypothetical Chromatographic Data
| Peak ID | Compound Identity | Retention Time (min) | Relative Area (%) |
|---|---|---|---|
| 1 | 4-Methylbenzylamine (Impurity A) | 4.2 | 0.08 |
| 2 | Unknown Impurity B | 9.5 | 0.05 |
| 3 | Main Compound | 12.8 | 99.85 |
This interactive table showcases a typical impurity profile, demonstrating the method's capability to separate the main compound from potential process-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities. These may include residual solvents from the synthesis and purification stages or volatile byproducts. Sulfonamides themselves are generally not volatile enough for direct GC analysis and often require derivatization. nih.gov However, the analysis of volatile byproducts in the un-derivatized sample is a crucial quality control step.
The method typically involves headspace or direct liquid injection onto a capillary column (e.g., a 5% phenyl-polysiloxane phase) coupled to a mass spectrometer. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to established libraries.
Table 2: GC-MS Analysis of Potential Volatile Byproducts
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| Mass Range | 35-400 amu |
Hypothetical GC-MS Findings for Volatile Impurities
| Retention Time (min) | Tentative Identity | Basis of Identification |
|---|---|---|
| 3.5 | Toluene (Residual Solvent) | Mass Spectrum Library Match |
| 5.8 | Dichloromethane (Residual Solvent) | Mass Spectrum Library Match |
This interactive table outlines a standard GC-MS method and hypothetical findings, essential for ensuring the absence of harmful volatile residues.
Enantiomeric Purity Determination (if applicable)
The necessity of determining enantiomeric purity is contingent on the presence of a stable stereocenter within the molecule. For the named compound, this compound, the trivalent nitrogen atom of the sulfamoyl group is theoretically a chiral center. However, nitrogen atoms in acyclic amines and similar structures typically undergo rapid pyramidal inversion at room temperature, which leads to a racemic mixture of interconverting enantiomers that cannot be isolated. libretexts.orglibretexts.org Therefore, this nitrogen is not considered a stable stereogenic center.
However, if a chiral center were introduced elsewhere in the molecule (for example, through substitution on the methylene (B1212753) bridge connecting the phenyl and sulfamoyl groups), the resulting compound would exist as a pair of enantiomers. In such a scenario, the following analytical techniques would be essential for determining the enantiomeric purity. The discussion below assumes the existence of such a chiral analog.
Chiral HPLC and GC Methods
Chiral chromatography is the most definitive method for separating and quantifying enantiomers. phenomenex.com This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is widely used for the separation of sulfonamide enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.net Normal-phase chromatography, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often provides the best selectivity for this class of compounds.
Chiral Gas Chromatography (GC) can also be employed, particularly for more volatile or derivatized analytes. Cyclodextrin-based chiral stationary phases are commonly used in capillary GC for enantiomeric separations. gcms.cz
Table 3: Exemplary Chiral HPLC Method for Enantiomeric Purity
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| (e.g., Chiralpak AD-H, 250 mm x 4.6 mm) | |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
Hypothetical Chiral Separation Data
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| Enantiomer 1 (e.g., R-isomer) | 15.4 | \multirow{2}{*}{> 2.0} |
This interactive table presents a typical chiral HPLC method, demonstrating baseline separation of two hypothetical enantiomers.
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra.
Chiral Shift Reagents (CSRs) , often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are a type of chiral auxiliary. libretexts.orggoogle.com When a CSR is added to a solution of a racemic compound, it coordinates with the enantiomers, inducing significant changes in the chemical shifts of nearby protons. Because the interaction is diastereomeric, the magnitude of the induced shift is different for each enantiomer, causing a single peak in the original spectrum to split into two separate signals. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For this compound, the distinct signals of the dimethylamino or methylene protons would be ideal for monitoring.
Table 4: NMR Data Using a Chiral Shift Reagent
| Parameter | Value |
| Spectrometer | 400 MHz ¹H NMR |
| Solvent | CDCl₃ |
| Analyte Conc. | ~10 mg/mL |
| Chiral Shift Reagent | Eu(hfc)₃ |
| Molar Ratio | 0.3 equivalents of CSR to analyte |
Hypothetical ¹H NMR Chemical Shift Data (Dimethyl Protons)
| Species | Chemical Shift (δ) without CSR | Chemical Shift (δ) with CSR | Δδ (ppm) |
|---|---|---|---|
| Enantiomer 1 | \multirow{2}{*}{2.85 (singlet)} | 3.55 (singlet) | 0.70 |
This interactive table illustrates the expected splitting of an NMR signal in the presence of a chiral shift reagent, allowing for the quantification of enantiomeric excess.
Exploration of Chemical Biology Interactions Excluding Clinical/in Vivo Studies
Molecular Binding Studies with Model Biological Macromolecules In Vitro
Investigation of Binding Affinities to Purified Enzymes or Receptors (e.g., carbonic anhydrase, sulfatases)
No specific studies detailing the investigation of binding affinities of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE to purified enzymes such as carbonic anhydrase or sulfatases were identified. While the broader class of sulfonamides has been studied for their interaction with carbonic anhydrases, research has not been specifically conducted or published for this particular compound.
Elucidation of Binding Modes via Co-Crystallization with Protein Targets
There are no published reports of the co-crystallization of this compound with any protein targets. Such studies are crucial for elucidating the specific binding modes and interactions at a molecular level, but this information is currently unavailable for this compound.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles In Vitro
Assessment of Functional Group Contribution to Molecular Recognition
In the absence of SAR studies, there is no available data assessing the contribution of the dimethylamino, sulfamoyl, or 4-methylphenyl groups of this compound to its molecular recognition by biological targets.
Biochemical Pathway Modulation at a Molecular Level In Vitro
No in vitro studies have been published that specifically investigate the modulation of biochemical pathways at a molecular level by this compound. Research on the parent compound, tolylfluanid, has suggested potential interaction with the glucocorticoid receptor, but similar in vitro studies focused on this metabolite are absent from the literature.
Inhibition Kinetics of Purified Enzymes
No data is available in the scientific literature regarding the inhibition kinetics of this compound with any purified enzymes.
Studies on Protein-Ligand Complex Formation Dynamics
There are no published studies on the dynamics of protein-ligand complex formation for this compound.
Due to this absence of specific research, it is not possible to construct the requested detailed article while adhering to the strict content inclusions and scientific accuracy mandated. Further research would be required to be initiated on this specific compound to generate the necessary data.
Potential Applications in Non Biological Chemical Systems if Applicable
Role as Ligands in Organometallic Chemistry
There is currently no documented research on the use of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE as a ligand in organometallic chemistry. The synthesis of its metal complexes and the catalytic activity of any such prepared complexes remain unexplored areas of study.
No synthetic routes or characterization data for metal complexes incorporating the this compound ligand have been reported in the peer-reviewed scientific literature.
Given the absence of any synthesized metal complexes featuring this ligand, there is consequently no information available regarding their potential catalytic activities.
Use in Materials Science
The potential applications of this compound in the field of materials science, for instance as a monomer or an additive, have not been investigated.
There are no existing studies that describe the incorporation of this compound into polymer backbones. Research into its potential as a monomer for polymerization reactions has not been undertaken.
The self-assembling properties of this compound, which could be leveraged for the fabrication of nanomaterials, have not been the subject of any scientific inquiry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE, and how can reaction yields be improved?
- Methodology : Synthesis typically involves sulfamoylation of a dimethylamine precursor with [(4-methylphenyl)methyl]sulfamoyl chloride. Key steps include:
- Step 1 : Preparation of the sulfamoyl chloride intermediate via reaction of 4-methylbenzylamine with sulfuryl chloride under anhydrous conditions .
- Step 2 : Coupling with dimethylamine in dichloromethane at 0–5°C to minimize side reactions .
- Yield Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and controlled addition rates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify methyl groups (δ 2.2–2.8 ppm for CH₃ on phenyl), sulfamoyl protons (δ 3.1–3.5 ppm), and aromatic protons (δ 6.8–7.3 ppm) .
- HSQC/HMBC : Confirm connectivity between sulfamoyl and aromatic moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion ([M+H]⁺) and fragments (e.g., loss of methyl groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Key Modifications :
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 4-Methylphenyl | Enhances lipophilicity and membrane permeability | |
| Sulfamoyl group | Critical for enzyme inhibition (e.g., metallo-β-lactamases) | |
| Dimethylamine | Reduces toxicity compared to bulkier amines |
- Methodology : Synthesize analogs with substituent variations (e.g., halogenation at phenyl, replacement of dimethylamine) and test against bacterial/cancer cell lines .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH, bacterial strain variability).
- Resolution :
- Standardize protocols (CLSI guidelines for MIC assays).
- Use isogenic bacterial strains to isolate target-specific effects .
- Validate findings with orthogonal assays (e.g., enzyme inhibition + cell viability) .
Q. How does the compound interact with metallo-β-lactamases (MBLs), and what computational tools predict binding modes?
- Mechanism : The sulfamoyl group chelates Zn²⁺ ions in MBL active sites, disrupting antibiotic hydrolysis .
- Computational Workflow :
Docking : Use AutoDock Vina to model interactions with NDM-1 (PDB: 4EXS).
MD Simulations : GROMACS for stability analysis (50 ns trajectories).
Free Energy Calculations : MM-PBSA to quantify binding affinity .
Methodological Guidance
- Troubleshooting Low Yields :
- Check moisture levels in reagents (use molecular sieves).
- Replace [(4-methylphenyl)methyl]sulfamoyl chloride if discolored (indicates degradation) .
- Biological Assay Design :
- Include positive controls (e.g., meropenem for MBL inhibition assays) .
- Use LC-MS to verify compound stability in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
